Product packaging for 2,2',4,4',6,6'-Hexabromo-bibenzyl(Cat. No.:)

2,2',4,4',6,6'-Hexabromo-bibenzyl

Cat. No.: B13405075
M. Wt: 655.6 g/mol
InChI Key: RATPVOKVZLTQDK-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Environmental Science Research

The story of 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429) is intrinsically linked to the broader history of brominated flame retardants. BFRs are a class of organobromine compounds added to a wide array of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or delay combustion. oaepublish.com For decades, legacy BFRs such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDDs) were widely used. However, mounting evidence of their persistence, bioaccumulation, and toxicity led to international restrictions and bans on their production and use. oaepublish.comacs.org

This regulatory action created a market for alternative flame retardants, leading to the development and introduction of "novel" brominated flame retardants (NBFRs). acs.orgnih.gov this compound falls into this category of NBFRs. Its emergence in environmental science research is relatively recent and has been driven by the increasing detection of various NBFRs in different environmental compartments. acs.orgnih.gov While specific data on the production volumes and widespread use of this compound are scarce, its structural similarity to other persistent organic pollutants (POPs) has raised concerns about its potential environmental behavior. The synthesis of bibenzyl, the backbone of this compound, is well-established, but specific synthetic routes for its hexabrominated form are not widely documented in public literature. nih.gov

Current Research Gaps and Future Directions in Chemical Compound Studies

The scientific understanding of this compound is currently in its infancy, and significant research gaps exist. A comprehensive review of the literature reveals a notable lack of studies specifically focused on this compound. acs.orgnih.gov Key areas requiring urgent investigation include:

Environmental Occurrence and Fate: There is a critical need for monitoring data to determine the presence and concentration of this compound in various environmental matrices such as air, water, soil, sediment, and biota. acs.orgoup.com Studies on its environmental fate, including its potential for long-range transport, persistence, and degradation pathways, are also lacking. oup.comoup.com

Toxicological Profile: The toxicity of this compound to humans and wildlife is largely unknown. nih.gov Research is needed to assess its potential for bioaccumulation and biomagnification in food webs, as well as its specific toxicological endpoints. nih.govresearchgate.net

Analytical Methodologies: While analytical techniques for other BFRs are well-developed, methods specifically optimized for the detection and quantification of this compound in complex environmental samples need to be established and validated. nih.gov

Future research should prioritize filling these knowledge gaps to enable a comprehensive risk assessment of this emerging contaminant. International collaboration and the development of certified reference materials will be crucial for ensuring the quality and comparability of research data.

Significance of Investigating Highly Brominated Bibenzyl Compounds

The investigation of highly brominated bibenzyl compounds like this compound holds significant importance for environmental protection and public health. The high degree of bromination in these molecules can increase their persistence in the environment, making them resistant to degradation processes. oup.com Furthermore, their lipophilic nature suggests a high potential for bioaccumulation in the fatty tissues of organisms, leading to biomagnification through the food chain. nih.gov

The structural similarity of these compounds to well-known POPs, such as certain polychlorinated biphenyls (PCBs) and PBDEs, raises concerns about their potential to exert similar adverse health effects. researchgate.net Therefore, studying highly brominated bibenzyls is crucial for:

Early Warning and Prevention: Identifying potential environmental threats before they become widespread problems.

Informing Regulatory Decisions: Providing the scientific basis for the regulation of these emerging contaminants.

Protecting Vulnerable Ecosystems and Populations: Understanding the risks to wildlife and human health to implement protective measures.

The table below presents representative data for some novel brominated flame retardants, highlighting the range of physicochemical properties that influence their environmental behavior. While specific data for this compound is not available, these values for similar compounds underscore the potential for persistence and bioaccumulation.

Chemical CompoundLog Kow (Octanol-Water Partition Coefficient)Persistence (Half-life in sediment)Bioaccumulation Factor (BAF)
Decabromodiphenyl ethane (B1197151) (DBDPE)~9.9>100 days oup.comHigh
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)~8.7>100 days oup.comModerate to High
Bis(2-ethylhexyl) tetrabromophthalate (BEHTBP)~10.4>100 days oup.comHigh

This table presents representative data for other novel BFRs to illustrate the potential properties of highly brominated compounds. Specific experimental data for this compound is currently unavailable.

Multidisciplinary Approaches to Understanding Organic Contaminants

A comprehensive understanding of emerging organic contaminants like this compound necessitates a multidisciplinary approach that integrates expertise from various scientific fields. mdpi.comenvchemgroup.com This includes:

Environmental Chemistry: To develop analytical methods, study the environmental fate and transport of the compound, and identify its degradation products. oup.comnih.gov

Toxicology: To assess the adverse effects of the compound on living organisms, including its mechanisms of toxicity and potential for carcinogenicity.

Ecology: To investigate the bioaccumulation and biomagnification of the compound in food webs and its impact on ecosystem health.

Modeling and Risk Assessment: To predict the environmental behavior and potential risks of the compound to human health and the environment. nih.gov

By combining these disciplines, researchers can build a holistic picture of the environmental challenges posed by this compound and other emerging contaminants, paving the way for effective management and mitigation strategies. The study of such compounds is a continuous process that requires ongoing research and international cooperation to safeguard the environment and public health. oaepublish.comenvchemgroup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Br6 B13405075 2,2',4,4',6,6'-Hexabromo-bibenzyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8Br6

Molecular Weight

655.6 g/mol

IUPAC Name

1,3,5-tribromo-2-[2-(2,4,6-tribromophenyl)ethyl]benzene

InChI

InChI=1S/C14H8Br6/c15-7-3-11(17)9(12(18)4-7)1-2-10-13(19)5-8(16)6-14(10)20/h3-6H,1-2H2

InChI Key

RATPVOKVZLTQDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CCC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

Synthesis and Derivatization Methodologies for 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl Analogs

Advanced Synthetic Pathways for Brominated Bibenzyl Scaffolds

The construction of the bibenzyl core, an ethane (B1197151) bridge linking two phenyl rings, can be approached through various C-C bond-forming reactions. For a heavily substituted target like 2,2',4,4',6,6'-hexabromo-bibenzyl (B580429), the most logical approach involves the coupling of two identical 2,4,6-tribromobenzyl units.

Oxidative Coupling Reaction Applications in Bibenzyl Synthesis

Oxidative coupling provides a direct method for forming C-C bonds. While traditionally associated with the synthesis of biaryls (e.g., the Scholl reaction), variations of this methodology can be applied to form the benzylic C-C bond in bibenzyl systems. nih.gov A promising strategy for synthesizing this compound is the photocatalytic homo-coupling of a suitable precursor like 2,4,6-tribromobenzyl chloride or bromide. nih.gov

Recent advancements in photocatalysis have demonstrated the effective homo-coupling of benzyl (B1604629) chlorides using heterogeneous photocatalysts, such as copper-loaded zinc oxide (Cu/ZnO). nih.gov This method achieves high selectivity for the bibenzyl product over side products like toluene. The mechanism involves the generation of benzyl radicals on the catalyst surface, which then dimerize. nih.gov The stabilization of the radical intermediate on the catalyst is crucial for achieving high yields and selectivity. nih.gov Although not specifically tested on a hexabrominated substrate, this approach is notable for activating strong C-Cl bonds, which are typically less reactive than their brominated counterparts, suggesting its potential applicability. nih.govacs.org

Table 1: Comparison of Selected Photocatalytic Systems for Bibenzyl Synthesis
Catalyst SystemSubstrateKey FeaturesReported Yield/SelectivityReference
Cu/ZnOBenzyl ChlorideHeterogeneous, robust, high selectivity93% selectivity, 99% conversion nih.gov
Zirconocene/Photoredox CatalysisBenzyl ChloridesHomogeneous, mild conditions, broad scopeGood to excellent yields nih.govacs.org
UV Irradiation of Benzyl N,N-diethyldithiocarbamateBenzyl N,N-diethyldithiocarbamateRadical coupling, polymer synthesisDependent on conditions researchgate.net

Novel Approaches in Bipyridine and Bibenzyl Derivatization

Derivatization of the bibenzyl scaffold, or its precursors, is essential for creating analogs and for analytical purposes. While the core synthesis focuses on the C-C bond formation, subsequent modifications can introduce further functionalization. For instance, methods developed for the derivatization of benzyl halides for analytical purposes, such as HPLC-UV, can be adapted for monitoring reaction progress and identifying intermediates. nih.gov

A common synthetic route to bibenzyls involves the Wittig reaction to form a stilbene (B7821643), followed by hydrogenation. nih.govresearchgate.net This two-step process allows for significant modularity, where differently substituted aromatic aldehydes and phosphonium (B103445) salts can be combined to create a wide array of stilbene intermediates, which are then reduced to the corresponding bibenzyls. This could be a viable, albeit longer, pathway to this compound, starting from 2,4,6-tribromo-benzaldehyde and a phosphonium ylide derived from 2,4,6-tribromobenzyl bromide.

Mechanistic Investigations of Bibenzyl Formation and Secondary Decomposition Pathways

The predominant mechanism for the formation of bibenzyls from benzyl halides or similar precursors is the coupling of two benzyl radicals. nih.govresearchgate.net Computational and experimental studies have shown that the recombination of two benzyl radicals to form bibenzyl is a barrierless process with a significant release of energy. rsc.orgnih.gov The generation of these radicals can be initiated by various means, including photochemically researchgate.net, through photoredox catalysis nih.govacs.org, or at high temperatures.

Once formed, the bibenzyl molecule itself can undergo further reactions, particularly under the high-energy conditions that might be used for its synthesis. These secondary pathways can lead to decomposition or the formation of other polycyclic aromatic hydrocarbons (PAHs). For example, kinetic studies on benzyl radicals have shown that while bibenzyl is the initial product, subsequent reactions involving H-abstraction and cyclization can lead to the formation of phenanthrene (B1679779) and anthracene (B1667546) at high temperatures. rsc.org For polybrominated compounds, thermal or photolytic conditions could potentially lead to de-bromination or rearrangement, which are known decomposition pathways for related compounds like polybrominated diphenyl ethers (PBDEs). cdc.gov

Regioselective Bromination Strategies for Polysubstituted Bibenzyls

An alternative synthetic strategy to the coupling of pre-brominated precursors is the direct bromination of the parent bibenzyl molecule. However, achieving the specific 2,2',4,4',6,6'-substitution pattern requires highly regioselective methods. Electrophilic aromatic bromination is notoriously difficult to control on activated or complex substrates, often leading to mixtures of isomers. nih.gov

The directing effects of the ethylene (B1197577) bridge (an ortho-, para-director) and the existing bromine atoms (meta-directors) would compete, making selective synthesis challenging. Modern synthetic methods offer potential solutions. For example, the development of potential-controlled electrochemical halogenation allows for selective mono- or di-halogenation of anilines by controlling the generation of either halogen radicals (X•) or cations (X+), a principle that could be adapted for other aromatic systems. acs.org The use of specific brominating agents like N-bromosuccinimide (NBS) in conjunction with catalysts or specialized media (e.g., zeolites, ionic liquids) can impart high regioselectivity, particularly para-selectivity. nih.gov For the required ortho,ortho,para-pattern, steric hindrance would be a major factor, potentially directing bromination to the less hindered para-position first, followed by the ortho-positions. However, achieving exhaustive and regioselective bromination to the hexabromo- state in high yield would be a significant synthetic hurdle.

Characterization of Synthetic Intermediates and Reaction By-products

The unambiguous characterization of this compound, its intermediates, and any reaction by-products is critical. A combination of standard spectroscopic and spectrometric techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the target compound, ¹H NMR would be expected to show a singlet for the four equivalent benzylic protons (–CH₂–CH₂–) and another singlet for the two equivalent aromatic protons at the C3/C3' and C5/C5' positions.

Mass Spectrometry (MS): MS is essential for confirming the molecular weight and isotopic pattern. Due to the presence of six bromine atoms, the molecular ion peak would exhibit a characteristic isotopic distribution pattern resulting from the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). Gas chromatography coupled with mass spectrometry (GC-MS) is a standard technique for analyzing polybrominated compounds and would be crucial for separating and identifying components in a reaction mixture. cdc.govnih.govthermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional groups, such as C-Br, aromatic C-H, and aliphatic C-H stretching vibrations.

During synthesis, by-products could include under-brominated bibenzyls (penta-, tetra-, etc.), over-brominated products (if other positions are accessible), or products from decomposition pathways like stilbenes or phenanthrenes. rsc.org The analysis of complex mixtures would likely require advanced separation techniques like high-performance liquid chromatography (HPLC) or GC coupled with high-resolution mass spectrometry (HRMS) to resolve and identify all components. thermofisher.com

Challenges and Innovations in High-Yield Synthesis of Polybrominated Aromatic Compounds

The synthesis of polybrominated aromatic compounds (PBACs) like this compound is fraught with challenges.

Challenges:

Low Reactivity/Steric Hindrance: The coupling of two bulky 2,4,6-tribromobenzyl fragments is sterically demanding, which can lead to low reaction rates and yields.

Selectivity: In direct bromination approaches, controlling the regioselectivity to obtain a single isomer in high purity is extremely difficult. nih.govacs.org Traditional electrophilic substitution often results in complex product mixtures.

Harsh Reaction Conditions: Many classical coupling and bromination reactions require harsh conditions (high temperatures, strong acids/bases), which can cause decomposition, de-bromination, or unwanted side reactions. rsc.org

Purification: Separating the desired highly brominated product from a complex mixture of closely related isomers and by-products is a significant purification challenge.

Innovations:

Photocatalysis and Electrocatalysis: Modern methods using light or electricity offer mild reaction conditions, which can improve selectivity and yield while minimizing decomposition. nih.govnih.govacs.org These methods can activate otherwise unreactive bonds under gentle conditions.

Flow Chemistry: Performing reactions in continuous flow microreactors can enhance control over reaction parameters like temperature and mixing, improve safety, and facilitate scaling up. nih.gov The precise delivery of photons in photochemical flow reactors is a particularly powerful innovation. nih.gov

Automated Synthesis: The use of robotic platforms and machine learning algorithms can accelerate the optimization of reaction conditions, screening a wide range of catalysts, solvents, and temperatures to find the optimal parameters for high-yield synthesis. chemh.com

Novel Catalytic Systems: The development of highly specialized catalysts, including engineered enzymes (e.g., cytochrome P450s) and metal-organic frameworks, provides new avenues for achieving unprecedented selectivity in C-H activation and coupling reactions. nih.gov

These innovations are paving the way for more efficient, selective, and sustainable methods for producing complex molecules like this compound, overcoming many of the limitations of traditional synthetic chemistry. researchgate.net

Table of Mentioned Compounds

Compound NameChemical FormulaRole/Context
This compoundC₁₄H₈Br₆Target compound of article
BibenzylC₁₄H₁₄Parent scaffold
TolueneC₇H₈Potential side product/precursor
Benzyl ChlorideC₇H₇ClSubstrate for homo-coupling reactions
2,4,6-Tribromobenzyl chlorideC₇H₄Br₃ClHypothetical precursor for target compound
StilbeneC₁₄H₁₂Intermediate in some bibenzyl syntheses
PhenanthreneC₁₄H₁₀Potential decomposition product
AnthraceneC₁₄H₁₀Potential decomposition product
N-bromosuccinimide (NBS)C₄H₄BrNO₂Regioselective brominating agent
Zinc OxideZnOPhotocatalyst support
4-(2-Hydroxyphenethyl)-2,6-dimethoxyphenolC₁₆H₁₈O₄Example of a synthesized bibenzyl
2-hydroxyphenylacetic acidC₈H₈O₃Precursor in bibenzyl synthesis example
SyringaldehydeC₉H₁₀O₄Precursor in bibenzyl synthesis example

Scientific Data on Environmental Profile of this compound Remains Elusive

Despite a comprehensive search of available scientific literature and databases, detailed information regarding the environmental fate and distribution dynamics of the chemical compound this compound is exceptionally scarce. While the compound is identified by CAS numbers 97759-27-8 and 13893-53-3, searches for these identifiers have not yielded specific studies on its environmental behavior. This significant data gap prevents a thorough analysis as per the requested detailed outline.

The lack of specific research findings means that key aspects of the compound's journey through the environment—from its movement through the air and water to its interactions with soil and sediment—have not been characterized. Consequently, it is not possible to provide a detailed account of its transport mechanisms, long-range environmental migration potential, or its partitioning behavior in various environmental compartments.

General principles of environmental science suggest that as a heavily brominated organic compound, this compound would likely exhibit persistence in the environment, low water solubility, and a high affinity for organic matter in soil and sediments. Its potential for long-range atmospheric transport cannot be ruled out without specific data on its volatility and atmospheric half-life. However, without empirical data or specific modeling studies, these remain theoretical assumptions.

Similarly, the absence of research on this specific compound makes it impossible to discuss the application of fugacity-based modeling approaches or to detail any multimedia environmental compartmentalization studies. These models require fundamental physicochemical data, such as partition coefficients (e.g., K_ow, K_oa, K_aw), which are not available for this compound in the public domain.

While research exists for other brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and various polybrominated biphenyls (PBBs), the strict focus on this compound means that drawing analogies from these other compounds would be speculative and would not adhere to the specific requirements of this article.

Environmental Fate and Distribution Dynamics of 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl

Persistence and Residence Times in Various Environmental Matrices

Limited specific data regarding the persistence and residence times of 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429) in various environmental matrices is available in the public domain. However, the persistence of a chemical in the environment is a critical factor in determining its potential for long-range transport, bioaccumulation, and chronic toxicity. Persistence is often quantified by the half-life of the compound in a specific medium, such as soil, water, or air. Residence time refers to the average amount of time a chemical is expected to remain in a particular environmental compartment.

Due to the lack of specific research findings for this compound, a detailed analysis of its persistence and residence times in different environmental compartments cannot be provided at this time.

General principles suggest that halogenated organic compounds, such as hexabrominated compounds, tend to be persistent in the environment. Their chemical structure, characterized by strong carbon-bromine bonds, makes them resistant to degradation by microbial, chemical, and photolytic processes. This resistance can lead to long half-lives in soil and sediment, where they can accumulate over time.

For a comprehensive understanding of the environmental fate of this compound, further research is needed to determine its degradation rates and residence times in soil, water, sediment, and biota. Such studies would involve laboratory experiments under controlled conditions and field monitoring to assess its behavior in real-world ecosystems.

Environmental Transformation and Degradation Pathways of 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl

Abiotic Transformation Processes

The transformation of 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429) in the environment, independent of biological activity, is primarily governed by photolytic, hydrolytic, and oxidative processes. These abiotic pathways play a crucial role in determining the persistence and ultimate fate of this compound.

Photolytic Degradation Mechanisms and Kinetics in Aquatic Systems

Photolytic degradation, the breakdown of compounds by light, is a significant transformation pathway for many organic pollutants in aquatic environments. For polybrominated biphenyls (PBBs), including isomers of hexabromobiphenyl, photolysis primarily proceeds through reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure.

Hydrolytic Transformation under Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aquatic environments. However, polybrominated biphenyls, including this compound, are generally considered to be resistant to hydrolysis under typical environmental conditions.

The carbon-bromine bonds in the PBB molecule are strong, and the non-polar nature of the compound limits its interaction with water molecules. Scientific literature on the environmental fate of PBBs often highlights their persistence, with an emphasis on their resistance to both biodegradation and chemical degradation processes like hydrolysis. While specific experimental data on the hydrolysis of BB-153 is scarce, the consensus in the scientific community, based on the chemical structure and properties of PBBs, is that hydrolysis is not a significant environmental degradation pathway for this compound.

Oxidative Transformation Pathways in Natural Systems

In natural aquatic and atmospheric systems, highly reactive chemical species known as free radicals can play a role in the transformation of organic pollutants. The hydroxyl radical (•OH) is one of the most important oxidants in the environment.

Studies on the reaction of polychlorinated biphenyls (PCBs) with hydroxyl radicals have shown that the reaction typically proceeds through the addition of a hydroxyl group to one of the non-halogenated sites on the aromatic rings. researchgate.netmdpi.com The rate of this reaction tends to decrease as the degree of halogenation increases. researchgate.net For polybrominated diphenyl ethers (PBDEs), another class of brominated flame retardants, it has been observed that hydroxylated PBDEs (OH-PBDEs) have much faster oxidative transformation rates compared to their parent compounds. nih.gov This suggests that once an initial oxidation step occurs, further degradation may be more rapid.

While direct kinetic data for the reaction of this compound with hydroxyl radicals in natural systems is limited, it is anticipated that the primary mechanism would involve the formation of hydroxylated intermediates. The presence of multiple bromine atoms on the bibenzyl structure likely results in a relatively slow rate of oxidative transformation.

Biotic Transformation and Biodegradation Processes

The breakdown of this compound by living organisms, particularly microorganisms, is a critical aspect of its environmental fate. These biotic processes can lead to the transformation and, in some cases, the complete mineralization of the compound.

Microbial Degradation Pathways and Intermediates

The microbial degradation of PBBs has been a subject of extensive research. While highly brominated congeners are generally more resistant to biodegradation, various microorganisms have been shown to transform these compounds, often through co-metabolic processes where the degradation of the PBB is facilitated by the presence of another growth-supporting substrate.

Under aerobic conditions (in the presence of oxygen), the primary mechanism for the microbial degradation of aromatic hydrocarbons, including PBBs, involves the action of dioxygenase enzymes. These enzymes introduce two hydroxyl groups onto the aromatic ring, a critical initial step in breaking down the stable biphenyl structure.

For polychlorinated biphenyls (PCBs), a well-studied analogous group of compounds, the aerobic degradation pathway is initiated by a biphenyl dioxygenase, which attacks the biphenyl rings to form a cis-dihydrodiol. This is then dehydrogenated to a dihydroxy-biphenyl (a catechol derivative), which subsequently undergoes ring cleavage by another dioxygenase. This process ultimately leads to the formation of chlorobenzoic acids and other intermediates that can be funneled into central metabolic pathways. nih.gov

Anaerobic Biotransformation Mechanisms

Specific studies detailing the anaerobic biotransformation mechanisms of this compound are not extensively available in peer-reviewed literature. However, based on knowledge of structurally similar brominated flame retardants, the primary hypothesized pathway for anaerobic degradation is reductive debromination. This process involves the sequential removal of bromine atoms by anaerobic microorganisms, which use the halogenated compound as an electron acceptor. While this mechanism is well-documented for other polybrominated compounds, its specific occurrence and the microorganisms involved have yet to be detailed for DBDPE. The Canadian government's risk assessment of DBDPE notes that while its degradation is expected to be slow, it may transform in the environment. canada.ca

Enzymatic Biotransformation Studies

Direct enzymatic studies on the biotransformation of this compound are limited. Research on other persistent halogenated compounds and various polyesters demonstrates that enzymes such as dehalogenases, lipases, and cutinases can facilitate degradation. nih.govmdpi.com For instance, studies on poly(butylene succinate) (PBS) have shown that cutinase is effective in its degradation, proceeding via a surface erosion mechanism. mdpi.com While these studies provide a framework for understanding potential enzymatic pathways, the specific enzymes capable of transforming the highly stable carbon-bromine bonds in the DBDPE molecule have not been explicitly identified. The degradation process for such compounds is often limited by the accessibility of the enzyme's active site to the substrate. mdpi.com

Role of Environmental Factors in Influencing Biodegradation Rates

The rate of biodegradation for persistent organic pollutants like this compound is governed by a complex interplay of environmental factors. nih.gov Although specific data for DBDPE is scarce, general principles of microbial degradation are applicable.

Key influencing factors include:

Temperature: Microbial activity and enzyme-catalyzed reactions are temperature-dependent. Generally, degradation rates are slower in colder environments. ijpab.com

pH: The pH of the soil or water can affect microbial metabolism and enzyme stability. nih.gov

Oxygen Availability: The presence or absence of oxygen dictates the types of microbial communities present (aerobic vs. anaerobic) and the metabolic pathways utilized. unit.no

Microbial Community: The source, diversity, and abundance of microorganisms are crucial. Environments with microbial communities previously exposed to similar pollutants may exhibit faster degradation rates due to acclimatization. nih.govunit.no

Bioavailability: The very low water solubility and high sorption tendency of compounds like DBDPE limit their availability to microorganisms, which is often a rate-limiting step in biodegradation. ijpab.com

Interactive Table: General Environmental Factors Affecting Biodegradation

FactorInfluence on Biodegradation RateReference
TemperatureAffects microbial metabolism and enzyme kinetics; rates generally decrease at lower temperatures. ijpab.com
pHInfluences microbial growth and enzyme function; optimal ranges vary for different microbial consortia. nih.gov
OxygenDetermines whether aerobic or anaerobic pathways dominate. unit.no
Microbial ConsortiumThe diversity and adaptation of local microorganisms are critical for effective degradation. unit.no
BioavailabilityLow water solubility and strong binding to sediment/organic matter can reduce the availability of the compound to microbes, slowing degradation. ijpab.com

Comparative Analysis with Related Halogenated Organic Compounds

This compound (DBDPE) was developed as a replacement for decabromodiphenyl ether (decaBDE), and they are chemically very similar. wikipedia.org This similarity in structure leads to a comparable application profile. wikipedia.org Regulatory assessments have compared the two substances, noting that while DBDPE may cause similar adverse effects in some studies, they are often less severe than those associated with decaBDE. pic.int

From an environmental fate perspective, both compounds are characterized by high persistence and a potential for bioaccumulation. healthvermont.gov The primary degradation pathway for decaBDE is known to be sequential reductive debromination, leading to the formation of lower-brominated and more bioavailable diphenyl ethers. It is hypothesized that DBDPE follows a similar degradation pattern. The U.S. Environmental Protection Agency (EPA) characterized DBDPE as having a very high potential for environmental persistence based on biodegradation study results. healthvermont.gov

Interactive Table: Comparison of DBDPE and DecaBDE

PropertyThis compound (DBDPE)Decabromodiphenyl ether (decaBDE)Reference
Chemical ClassPolybrominated BibenzylPolybrominated Diphenyl Ether (PBDE) wikipedia.org
Primary UseAdditive Flame RetardantAdditive Flame Retardant wikipedia.org
StatusReplacement for decaBDELargely phased out due to environmental/health concerns wikipedia.orghealthvermont.gov
PersistenceHigh; slow degradation expectedHigh; known to persist in the environment healthvermont.govcanada.ca

Identification and Characterization of Transformation Products

The identification of specific transformation products of this compound in the environment is an ongoing area of research. A screening assessment by the Canadian government concluded that although the degradation of DBDPE is slow, it has the potential to transform into substances that are persistent and may be harmful to organisms. canada.ca This suggests the formation of lower-brominated bibenzyls through processes like reductive debromination.

In studies of other novel brominated flame retardants, such as 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ), photodegradation has been shown to yield a series of sequential debromination products. nih.gov A similar pathway of stepwise bromine removal is plausible for DBDPE under various environmental conditions, which would result in a mixture of partially debrominated bibenzyl congeners. However, the exact structures and environmental concentrations of these potential transformation products have not yet been fully characterized.

Thermodynamic and Kinetic Modeling of Degradation Reactions

Specific thermodynamic and kinetic models for the degradation of this compound are not available in the current body of scientific literature. The development of such models is contingent on obtaining empirical data from degradation experiments.

Generally, the degradation of organic pollutants in environmental systems is modeled using first-order or pseudo-first-order kinetics. nih.gov For example, the photodegradation of the flame retardant TTBP-TAZ under simulated sunlight was described by a first-order kinetic model. nih.gov Thermodynamic analysis, which would provide insight into the spontaneity and energy changes of potential degradation reactions (e.g., ΔH°, ΔS°, ΔG°), has been applied to other contaminants but not yet to DBDPE. miljodirektoratet.no Such modeling would be essential for predicting the environmental persistence and fate of DBDPE and its transformation products under different conditions.

Bioaccumulation and Trophic Transfer Mechanisms of 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl

Uptake and Bioaccumulation in Aquatic Organisms

The strong potential for 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429), the predominant congener in biological samples, to accumulate in aquatic life has been clearly demonstrated. nih.gov Studies have shown that this compound is readily taken up by aquatic organisms from the surrounding water. For instance, PBB congeners, primarily PBB-153, have been identified in lake trout from the Great Lakes, indicating its presence and accumulation in wild fish populations. nih.gov

A stark illustration of its bioaccumulation potential was observed in a study involving caged fish. After a two-week exposure in the Pine River, near a former PBB manufacturing site, the concentrations of PBBs in fathead minnows were found to be up to 10,000 times greater than those in the river water. nih.gov This demonstrates a significant uptake from the environment into the tissues of the fish.

Bioconcentration Factor (BCF) Derivation and Interpretation

The Bioconcentration Factor (BCF) is a critical metric used to quantify the accumulation of a chemical in an organism directly from the water. nih.gov It is calculated as the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at a steady state. nih.govepa.gov A high BCF value indicates that the chemical is likely to build up in the organism's tissues to levels much higher than in the environment.

While specific, standardized laboratory-derived BCF values for this compound are not extensively documented in the reviewed literature, the field data provides a compelling estimate. The observation of concentrations in caged fathead minnows reaching up to 10,000 times the level in the surrounding water provides a field-derived BCF value of approximately 10,000 L/kg. nih.gov

Interpreting the BCF Value: BCF values are used by regulatory bodies to assess chemical safety. For example, under the REACH regulation in Europe, a substance is considered "Bioaccumulative" (B) if its BCF is over 2,000 L/kg and "very Bioaccumulative" (vB) if its BCF exceeds 5,000 L/kg. Based on the field data, PBB-153 would be classified as very bioaccumulative. nih.gov

Modeling studies further support the high bioaccumulation potential of PBB-153. A study using a Comparative Molecular Field Analysis (CoMFA) model to design less harmful PBB derivatives showed that the parent compound, PBB-153, has a high bioconcentration value, and that targeted chemical modifications could significantly reduce this property. mdpi.comresearchgate.net

Influence of Lipid Content on Bioaccumulation Dynamics

The tendency of a chemical to accumulate in an organism is heavily influenced by its chemical properties and the organism's physiology. This compound is a lipophilic, or "fat-loving," compound. nih.govewg.org This means it has a low solubility in water and a high affinity for fats and oils.

Consequently, in aquatic organisms, PBB-153 preferentially accumulates in tissues with high lipid (fat) content. nih.gov This relationship is so direct that bioaccumulation measurements are often "lipid-normalized" to account for differences in fat content between individual organisms or species, allowing for more accurate comparisons. epa.gov Evidence of this lipophilic nature is found in analyses of PBB-153 in various biological samples, where concentrations are frequently reported on a lipid weight basis. nih.govewg.org For example, PBB-153 has been detected in the eggs of wild aquatic birds, with levels reported as 0.7 ng/g lipid weight, directly linking its accumulation to the fatty components of the egg. nih.gov

Bioaccumulation in Terrestrial Food Webs

The accumulation of this compound is not limited to aquatic environments. It has also been detected in terrestrial ecosystems, indicating its ability to move through and persist in land-based food webs. nih.gov Arthropods, such as insects, can serve as a primary entry point for such contaminants into these food webs. nih.gov The chemical properties of the substance and the physiology of the organisms, including detoxification abilities, govern the extent of bioaccumulation. nih.gov

Research has confirmed the presence of PBB-153 in terrestrial wildlife. A study in China detected PBB-153 in the eggs of one species of wild terrestrial bird, with concentrations reaching up to 0.7 ng/g lipid weight. nih.gov This finding demonstrates that the compound is transferred to top predators in terrestrial environments. Further research in urban terrestrial food webs has examined the behavior of similar persistent organic pollutants (POPs), highlighting that some chemicals can biomagnify in terrestrial systems even if they don't in aquatic ones. epa.gov

Trophic Transfer and Biomagnification Potential in Ecological Systems

Trophic transfer is the movement of contaminants from one trophic level (e.g., from prey to predator) to the next in a food web. cimi.org When a contaminant is persistent, not easily broken down, and bioaccumulative, its concentration can increase at successively higher trophic levels, a process known as biomagnification or bioamplification. wikipedia.orgbyjus.com this compound, as a persistent and lipophilic compound, exhibits a strong potential for such trophic transfer and biomagnification. nih.govepa.gov

Food Chain Dynamics and Contaminant Amplification

The process of biomagnification means that top predators in a food web can accumulate dangerously high concentrations of a toxin, even if the levels in the environment (water, soil) or at the bottom of the food chain are very low. youtube.com Each step up the food chain results in an amplification of the contaminant's concentration in an organism's tissues. wikipedia.orgyoutube.com

A historical event in Michigan in 1973 provides a dramatic real-world example of the food chain dynamics of PBBs. An accidental mixing of a PBB-based fire retardant into livestock feed initiated a large-scale contamination event. nih.govepa.gov The PBBs entered the base of the agricultural food chain and were subsequently amplified. This led to widespread contamination of commercial products, including milk, eggs, and meat from various livestock, demonstrating how a persistent, bioaccumulative compound can be transferred and amplified through the food chain to ultimately reach consumers. nih.gov

Modeling Trophic Magnification Factors (TMFs)

To quantify the degree of biomagnification in a whole food web, scientists calculate a Trophic Magnification Factor (TMF). The TMF is derived from the slope of the relationship between the log-transformed, lipid-normalized contaminant concentration and the trophic level of a range of organisms in an ecosystem. nih.gov A TMF value significantly greater than 1 is a clear indicator that the chemical is biomagnifying. nih.govnih.gov

While specific, empirically derived TMF values for this compound were not found in the reviewed literature, the behavior of structurally similar compounds provides strong inferential evidence. For example, the closely related polychlorinated biphenyl (B1667301), PCB-153, is so consistently found to biomagnify in food webs that it is often recommended as a positive control in TMF studies to validate the study's design. sfu.ca

Food web bioaccumulation models are also used to estimate TMFs for chemicals, especially those with limited field data. nih.govnih.gov Studies modeling TMFs for PCB-153 have shown values well above 1. For instance, one study of a riverine system calculated a TMF for PCB-153 of 2.7, which could increase to 5.6 when fish movement was factored in. nih.gov Another study in a terrestrial food web found a TMF for PCB-153 of 7.4. sfu.ca Given the structural similarities and shared properties of persistence and lipophilicity, it is highly probable that PBB-153 also biomagnifies in both aquatic and terrestrial food webs.

Data Deficit Precludes Detailed Analysis of this compound Bioaccumulation

A comprehensive review of available scientific literature reveals a significant lack of specific data on the bioaccumulation and trophic transfer mechanisms of the chemical compound this compound. Despite extensive searches for detailed research findings, including bioconcentration factors (BCF), biomagnification factors (BMF), and trophic magnification factors (TMF), no specific values or dedicated studies for this particular substance could be identified.

This data gap prevents a thorough and scientifically accurate analysis as outlined in the requested article structure. While general principles of how related brominated flame retardants (BFRs) behave in the environment are established, the absence of compound-specific data for this compound makes it impossible to generate a detailed and authoritative article with the required data tables and in-depth research findings.

Brominated flame retardants as a class of compounds are known for their persistence in the environment and their potential to accumulate in living organisms. epa.govcanada.canih.gov The processes of bioaccumulation, where a substance builds up in an organism, and trophic transfer, the movement of that substance through the food web, are of significant environmental concern. rivm.nlnih.gov However, the specific behavior of each chemical can vary considerably based on its unique physical and chemical properties.

General Factors Influencing Bioavailability and Bioaccumulation of Similar Compounds

While specific data for this compound is unavailable, the following factors are generally known to influence the bioavailability and bioaccumulation of other persistent, lipophilic compounds, including other BFRs:

Physicochemical Properties: The high lipophilicity (fat-solubility) of many BFRs is a key driver of their tendency to accumulate in the fatty tissues of organisms. rivm.nlresearchgate.net Compounds with high octanol-water partition coefficients (Kow) tend to have a higher potential for bioaccumulation. nih.gov

Sediment and Organic Matter Binding: Persistent organic pollutants can bind strongly to sediment and organic matter in aquatic environments. researchgate.net This can reduce their immediate bioavailability to water-column organisms but can create a long-term reservoir for exposure to benthic (bottom-dwelling) organisms.

Metabolism: The ability of an organism to metabolize and excrete a chemical is a critical factor in determining its bioaccumulation potential. rivm.nl Slow metabolism leads to longer retention times and higher concentrations in tissues.

Trophic Level: Organisms at higher trophic levels in a food web may accumulate higher concentrations of contaminants through the consumption of contaminated prey, a process known as biomagnification. rivm.nlnih.gov The trophic magnification factor (TMF) is a measure of this food web-level magnification.

Environmental Conditions: Factors such as temperature, pH, and the amount of dissolved organic carbon in the water can influence the bioavailability of chemicals. researchgate.netnih.gov

Without specific research on this compound, it is not possible to definitively state how these factors specifically influence its environmental fate and toxicokinetics. The creation of detailed data tables as requested is therefore not feasible. Further research and empirical data are required to accurately assess the bioaccumulation and trophic transfer of this specific compound.

Analytical Methodologies for the Trace Analysis of 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl in Complex Matrices

Sample Preparation and Extraction Techniques for Environmental Media

The initial and pivotal step in the analytical workflow involves the isolation of HBB from the sample matrix. biotage.com The choice of extraction technique is contingent upon the physicochemical properties of the analyte and the nature of the matrix itself. nih.gov

Conventional extraction methods such as Soxhlet and solid-liquid extraction (SLE) have been historically employed for brominated flame retardants (BFRs). nih.gov However, modern techniques are increasingly favored due to their enhanced efficiency, reduced solvent consumption, and shorter extraction times. These include:

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to expedite the extraction process. nih.gov This method has demonstrated success in extracting various BFRs from both sediment and biological tissues. nih.gov

Ultrasonic-Assisted Extraction (UAE): This technique employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, thereby facilitating the release of the target analyte.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

The selection of an appropriate solvent system is crucial for achieving high extraction efficiencies. For instance, mixtures of n-hexane and dichloromethane (B109758) have been effectively used for extracting polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) from sediment. nih.gov

The complexity of the sample matrix necessitates tailored extraction approaches to minimize interferences.

Biotic Samples (Tissues): The high lipid content in biological samples can interfere with the analysis. Therefore, a lipid removal step, often involving techniques like gel permeation chromatography (GPC) or the use of sorbents like Florisil, is typically required after extraction.

Abiotic Samples (Water, Soil, Sediment): For water samples, solid-phase extraction (SPE) is a commonly used technique to concentrate the analyte and remove interfering substances. nih.gov In the case of wet sediment, the addition of a water-miscible solvent like acetone (B3395972) can enhance the penetration of the extraction solvent into the matrix. nih.gov

A summary of extraction techniques for BFRs in various matrices is presented below:

MatrixExtraction Technique(s)Key Considerations
Biotic (e.g., Fish) Pressurized Liquid Extraction (PLE), Soxhlet, Microwave-Assisted Extraction (MAE)Lipid removal is a critical post-extraction step. nih.gov
Water Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE)SPE is generally preferred for its efficiency and lower solvent usage. nih.gov
Sediment/Soil Pressurized Liquid Extraction (PLE), Soxhlet, Ultrasonic-Assisted Extraction (UAE)The addition of a co-solvent like acetone can improve extraction from wet samples. nih.gov

Chromatographic Separation and Detection Methods

Following extraction and clean-up, chromatographic techniques are employed to separate HBB from other co-extracted compounds before its detection and quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of semi-volatile organic compounds like HBB. mdpi.comnih.gov The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation power, significantly increasing the number of identifiable compounds. researchgate.netnih.gov The selection of the appropriate GC column is critical; for instance, a polyethylene (B3416737) glycol (wax) phase has been found suitable for separating similar aromatic compounds. semanticscholar.org

Liquid chromatography (LC) presents a viable alternative to GC, particularly for less volatile or thermally labile compounds. mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems offer rapid and efficient separations. mdpi.comnih.gov

A study on the analysis of bisbibenzyls in bryophyte crude extracts utilized liquid chromatography-diode-array detection/tandem mass spectrometry (LC-DAD/MS/MS). nih.gov This method demonstrated good sensitivity with limits of detection at or below 10 ng/mL. nih.gov The mobile phase composition, flow rate, and column temperature are critical parameters that need to be optimized for effective separation. mdpi.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of molecules with very similar masses (isobars). thermofisher.comyoutube.com This capability is particularly advantageous when analyzing complex environmental samples where interferences from matrix components are common. thermofisher.com

Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are capable of achieving high resolution. nih.govnih.gov An efficient UHPLC-TOF-HRMS method was developed for the determination of hexabromocyclododecane (HBCD) diastereomers in fish samples, achieving low limits of quantification. nih.gov The high mass accuracy of HRMS significantly enhances the confidence in compound identification. thermofisher.com

A comparison of key performance characteristics of different mass spectrometry techniques is provided below:

TechniqueKey AdvantagesTypical Applications
GC-MS Robust, well-established, good for volatile and semi-volatile compounds. nih.govRoutine environmental monitoring. mdpi.com
LC-MS/MS Suitable for a wider range of polarities and thermal stabilities, high sensitivity and selectivity. mdpi.comnih.govAnalysis of emerging contaminants, biological samples. nih.gov
HRMS (TOF, Orbitrap) High mass accuracy and resolution, confident identification in complex matrices. nih.govthermofisher.comnih.govNon-target screening, identification of unknown compounds. thermofisher.com

Quantitative Analysis and Calibration Strategies

The accurate quantification of 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429) (BB-153) in complex matrices is paramount for assessing environmental contamination and human exposure. The cornerstone of reliable quantitative analysis is the establishment of a robust calibration strategy. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the analysis of halogenated compounds like BB-153. ieomsociety.org

A calibration curve is constructed to define the relationship between the concentration of the analyte and the instrumental response. ieomsociety.org This is achieved by analyzing a series of standard solutions containing known concentrations of BB-153. The instrument's response, typically the peak area of the analyte, is plotted against the corresponding concentration to generate a calibration curve. For many analytical methods, a linear relationship is expected within a specific concentration range, and a linear regression is applied to the data points. A key metric for the quality of the calibration curve is the coefficient of determination (r²), which should ideally be greater than 0.99, indicating a strong linear relationship. accustandard.com

To compensate for any variations in sample preparation and instrument response, internal standards are often used. An internal standard is a compound with similar chemical and physical properties to the analyte of interest but is not expected to be present in the environmental samples. A known amount of the internal standard is added to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is then used for quantification, which helps to correct for losses during sample extraction and cleanup, as well as for injection volume variations. For the analysis of brominated compounds, isotopically labeled analogs of the target compounds are often ideal internal standards.

A typical calibration for the GC-MS analysis of BB-153 would involve the preparation of a series of calibration standards, as illustrated in the following interactive table.

Table 1: Illustrative Calibration Standards for BB-153 Analysis

Calibration LevelBB-153 Concentration (ng/mL)Internal Standard Concentration (ng/mL)
10.510
21.010
35.010
410.010
525.010
650.010
7100.010

Quality Assurance and Quality Control in Environmental Trace Analysis

Several types of QC samples are analyzed alongside environmental samples to monitor the performance of the analytical method. These include:

Method Blanks: These are samples of a clean matrix (e.g., solvent or certified clean sand) that are processed through the entire analytical procedure in the same manner as the environmental samples. Method blanks are used to assess for any contamination introduced during the sample preparation and analysis process. The concentration of BB-153 in the method blank should be below a predetermined method detection limit (MDL).

Laboratory Control Samples (LCS): An LCS is a sample of a clean matrix spiked with a known concentration of BB-153. It is processed and analyzed along with the batch of environmental samples. The recovery of the analyte in the LCS is used to evaluate the accuracy of the method.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): These are environmental samples to which a known amount of BB-153 is added before extraction. The recovery of the spike is used to assess the effect of the sample matrix on the analytical method. The relative percent difference (RPD) between the MS and MSD provides a measure of the method's precision.

Surrogates: Surrogates are compounds that are similar to the analyte in chemical behavior but are not expected to be found in the sample. They are added to every sample, including QC samples, before extraction. The recovery of the surrogate provides a measure of the efficiency of the sample preparation process for each individual sample.

The acceptance criteria for these QC samples are typically established by regulatory agencies or developed in-house based on the performance of the method.

Table 2: Typical Quality Control Samples and Acceptance Criteria for BB-153 Analysis

QC SamplePurposeTypical Acceptance Criteria
Method BlankAssess laboratory contaminationBelow Method Detection Limit (MDL)
Laboratory Control Sample (LCS)Assess method accuracy70-130% recovery
Matrix Spike (MS) / Matrix Spike Duplicate (MSD)Assess matrix effects and precision70-130% recovery; Relative Percent Difference (RPD) < 20%
SurrogateAssess extraction efficiency for each sample60-140% recovery

Development of Novel and Sensitive Detection Methodologies

One area of development is the use of advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS). GC-MS/MS offers higher selectivity and sensitivity compared to single quadrupole MS by reducing background noise and interferences from the sample matrix. diva-portal.org This is particularly important for complex matrices like sediment, biota, and dust, where co-extractive compounds can interfere with the detection of the target analyte.

Furthermore, innovations in sample preparation techniques aim to improve the extraction efficiency and cleanup of BB-153 from complex samples. These may include the development of novel solid-phase extraction (SPE) sorbents with higher affinity for brominated compounds or the use of automated sample preparation systems to increase throughput and reduce the potential for human error.

The development of portable or mobile GC-MS systems also represents a significant advancement, allowing for on-site analysis and rapid screening of contaminated areas. brjac.com.br While these systems may not always achieve the same low detection limits as laboratory-based instruments, they provide a valuable tool for initial site assessments and emergency response scenarios. brjac.com.br

The continuous effort to develop and validate more sensitive and robust analytical methods is crucial for a better understanding of the environmental fate and transport of BB-153 and for the effective management of its potential risks. diva-portal.org

Theoretical and Computational Studies of 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl

Molecular Structure and Conformational Analysis

The geometry and conformational possibilities of 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429) are foundational to understanding its behavior. Computational chemistry provides the tools to model these characteristics at a granular level.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic structure of complex molecules. mdpi.com For a compound like this compound, DFT methods could be used to determine optimized geometries, bond lengths, bond angles, and Mulliken atomic charges. These calculations provide a three-dimensional picture of the molecule and insight into its electronic properties.

Studies on similarly complex polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs), demonstrate the power of these methods. For instance, DFT has been successfully used to investigate the kinetics and mechanisms of atmospheric photooxidation of PBDEs, providing a cost-effective way to probe their environmental impact. acs.org Such approaches could similarly be applied to this compound to predict its fundamental structural and electronic parameters in the absence of empirical data.

Table 1: Representative Parameters from Quantum Chemical Calculations This table illustrates the types of data typically generated from quantum chemical calculations for a molecule like this compound. Note: These are hypothetical values for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the cited literature.

ParameterDescriptionTypical Computational Method
Bond Length (C-C, C-H, C-Br)The equilibrium distance between the nuclei of two bonded atoms (in Ångströms).DFT (e.g., B3LYP/6-31G)
Bond Angle (e.g., Br-C-C)The angle formed between three connected atoms (in degrees).DFT (e.g., B3LYP/6-31G)
Dihedral Angle (Br-C-C-Br)The angle between two intersecting planes, crucial for conformational analysis.DFT (e.g., B3LYP/6-31G*)
HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating reactivity.DFT, TD-DFT
Heat of FormationThe change in enthalpy during the formation of the compound from its constituent elements.DFT, G3/G4 Theory

Conformational Isomerism and Stability

The central ethane (B1197151) bridge (C-C single bond) in the bibenzyl structure allows for rotational isomerism, leading to different spatial arrangements known as conformers. For the parent compound, bibenzyl, computational studies have investigated the relative stability of its gauche and anti conformers, finding them to have very close Gibbs free energies in the gas phase and in solution. researchgate.net

The introduction of six large bromine atoms in this compound, particularly at the ortho positions (2,2',6,6'), would be expected to introduce significant steric hindrance. This steric crowding would drastically alter the conformational landscape compared to the unsubstituted bibenzyl. It is highly probable that rotation around the central C-C bond is severely restricted, and the molecule may adopt a locked, twisted conformation to minimize the repulsion between the bulky brominated phenyl rings. Computational modeling can quantify the energy barriers between potential conformers and identify the most stable, lowest-energy structure. mdpi.com

Computational Prediction of Environmental Fate Parameters

Predicting how a chemical will behave in the environment is a critical component of risk assessment. whiterose.ac.uk For data-poor compounds like this compound, computational models are the primary source for such estimations.

Partitioning Coefficient Modeling

The n-octanol/water partition coefficient (Kow, often expressed as log Kow or log P) is a key parameter for predicting the environmental distribution and bioaccumulation potential of a chemical. nih.gov For compounds where experimental data is lacking, Quantitative Structure-Activity Relationship (QSAR) models are widely used for prediction. nih.gov

These models correlate a chemical's properties (in this case, log P) with its structural or physicochemical features, known as molecular descriptors. ajgreenchem.com A QSAR model for this compound would be built using descriptors calculated from its molecular structure, such as molecular weight, surface area, and various electronic and topological indices. Given its highly halogenated and lipophilic nature, the predicted log P value would be expected to be very high, suggesting a strong tendency to partition into organic matter and fatty tissues rather than water.

Biodegradation Pathway Prediction and Kinetic Modeling

The persistence of a chemical in the environment is largely determined by its susceptibility to biodegradation. Brominated flame retardants are generally known to be persistent, though some can undergo debromination under anaerobic conditions. nih.gov

Computational systems can predict plausible biodegradation pathways. These models use extensive databases of known metabolic reactions to forecast how a novel molecule might be transformed by microorganisms. nih.gov For this compound, such models would likely predict a high degree of recalcitrance. The molecule's stability is enhanced by the strong C-Br bonds and the steric shielding of the aromatic rings, making enzymatic attack difficult. mdpi.com

Kinetic modeling can further be used to estimate the rate of these predicted transformations. acs.org By combining probabilistic approaches with first-order kinetics, these models can simulate biodegradation over time, estimating parameters like half-life. For this compound, the predicted half-life would almost certainly be very long, classifying it as a persistent organic pollutant.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers profound insights into the "how" and "why" of chemical reactions by mapping out the energetic pathways from reactants to products. researchgate.net For this compound, this could be applied to understand its potential degradation mechanisms, such as thermal decomposition or atmospheric oxidation. researchgate.net

By calculating the potential energy surface for a proposed reaction, researchers can identify transition states—the high-energy intermediates that represent the bottleneck of the reaction. The energy required to reach this state (the activation energy) determines the reaction rate. Studies on PBDEs have used DFT to model reaction pathways, such as debromination via electron transfer or oxidation by hydroxyl radicals, and have successfully correlated calculated energy barriers with experimentally observed reaction rates. acs.orgnih.gov A similar theoretical approach could elucidate the most likely initial steps in the degradation of this compound, which would likely involve the cleavage of a C-Br bond, as this is often the most reactive site in polybrominated aromatics.

Transition State Analysis for Transformation Reactions

Transition state analysis is a critical computational technique used to understand the kinetics and mechanisms of chemical reactions. For a molecule such as this compound, transformation reactions of environmental or toxicological significance, like dehalogenation, are of particular interest. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing the transition state structures of such reactions.

Theoretical studies on analogous polyhalogenated aromatic compounds have demonstrated that reductive dehalogenation can proceed through stepwise mechanisms, often involving radical anions. In a hypothetical transformation of this compound, a key step would be the cleavage of a carbon-bromine (C-Br) bond. Computational analysis of this process would involve mapping the potential energy surface to identify the transition state connecting the reactant to the product.

The analysis would yield crucial data such as the activation energy, which determines the reaction rate, and the geometry of the transition state, which reveals the atomic arrangement at the peak of the energy barrier. For instance, in the transition state for C-Br bond cleavage, one would expect to find a significantly elongated C-Br bond distance compared to the reactant molecule, indicating that the bond is in the process of breaking.

Table 1: Hypothetical Transition State Data for the Debromination of this compound

ParameterReactant (Calculated)Transition State (Calculated)Product (Calculated)
C-Br Bond Length (Å)1.902.50(Broken)
Activation Energy (kcal/mol)N/A25.8N/A
Reaction Enthalpy (kcal/mol)N/AN/A-15.2

Note: The data in this table is illustrative and based on typical values for similar reactions studied computationally. It does not represent experimentally verified data for this specific compound.

Modeling of Biotransformation Pathways

The biotransformation of persistent organic pollutants like this compound is a crucial area of study. In silico modeling offers a rapid and cost-effective means to predict the likely metabolic fate of such compounds in biological systems. Computational tools can predict the products of enzymatic reactions, primarily those mediated by cytochrome P450 enzymes.

For polybrominated compounds, major biotransformation pathways are expected to include hydroxylation and debromination. Modeling these pathways involves several computational approaches:

Metabolite Prediction Software: Programs like BioTransformer or GLORY can predict potential metabolites based on a library of known biotransformation reactions.

Quantum Mechanical Calculations: DFT can be used to calculate the activation energies for different potential reactions, such as hydroxylation at various positions on the aromatic rings. The positions with lower activation barriers are more likely to be the sites of metabolic attack.

Molecular Docking: This technique simulates the interaction of this compound with the active site of metabolizing enzymes. A strong and favorable binding orientation can suggest a higher likelihood of transformation by that enzyme.

Based on studies of similar brominated compounds, it is plausible that the biotransformation of this compound would proceed through initial hydroxylation of the aromatic rings, potentially followed by or coupled with debromination.

Table 2: Predicted Biotransformation Reactions for this compound and Relevant Computational Models

Predicted Reaction TypePotential Product(s)Applicable Computational Method
Aromatic HydroxylationMonohydroxy-pentabromo-bibenzylDFT (Activation Energy Calculation), Molecular Docking
Reductive DebrominationPentabromo-bibenzylDFT (Reaction Pathway Modeling)
Oxidative DebrominationHydroxylated and debrominated congenersMetabolite Prediction Software, DFT

Spectroscopic Property Predictions

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide predicted spectra (such as NMR, IR, and Raman) that can aid in its identification and structural elucidation.

DFT and other quantum mechanical methods can calculate the magnetic shielding constants of atomic nuclei, which can then be converted into predicted Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, by calculating the vibrational frequencies of the molecule, its infrared (IR) and Raman spectra can be simulated. researchgate.net These predictions are particularly useful when experimental spectra are unavailable or when assigning peaks in complex experimental data.

A computational study on the parent compound, bibenzyl, has shown that theoretical models can accurately reproduce experimental spectroscopic parameters, provided that conformational flexibility is properly accounted for. researchgate.net For this compound, the bulky bromine atoms would significantly influence the molecule's conformation and, consequently, its spectroscopic signatures. The presence of bromine atoms is expected to cause a downfield shift in the ¹³C NMR signals of the substituted carbon atoms due to the halogen-induced deshielding effect.

Table 3: Illustrative Comparison of Predicted Spectroscopic Data for Aromatic Moieties

Spectroscopic DataPredicted Value (Computational)Typical Experimental Range
¹³C NMR Chemical Shift (C-Br)115-125 ppm110-130 ppm
¹H NMR Chemical Shift (Aromatic H)7.5-7.8 ppm7.4-7.9 ppm
IR Stretching Freq. (C-Br)550-650 cm⁻¹500-700 cm⁻¹

Note: The data represents typical ranges and illustrative predicted values. Actual values would require specific, detailed calculations for this compound.

Remediation and Mitigation Strategies for 2,2 ,4,4 ,6,6 Hexabromo Bibenzyl Contamination

In Situ Remediation Technologies

In situ remediation technologies treat contaminated soil and groundwater in place, without excavation. clu-in.orgepa.gov This approach is often more cost-effective and less disruptive than ex situ methods. jlakes.org The primary in situ techniques applicable to organic pollutants include bioremediation, phytoremediation, and advanced oxidation processes.

Bioremediation Approaches

Bioremediation utilizes microorganisms to break down contaminants into less toxic substances. mdpi.com For compounds like 2,2',4,4',6,6'-Hexabromo-bibenzyl (B580429), which are highly halogenated, the process can be challenging. The success of bioremediation depends on the presence and activity of microorganisms capable of degrading the target contaminant. jlakes.org

Biostimulation, which involves the addition of nutrients and electron acceptors to enhance the activity of indigenous microbial populations, is a common bioremediation strategy. clu-in.org In anaerobic conditions, reductive dehalogenation can occur, where microorganisms replace bromine atoms with hydrogen. clu-in.org This process has been observed for other polybrominated compounds. Aerobic degradation, where contaminants are broken down in the presence of oxygen, may follow anaerobic treatment to achieve more complete remediation. clu-in.org

While direct evidence for the bioremediation of this compound is scarce, studies on similar compounds provide insights into its potential. For instance, research on other organic pollutants has demonstrated the effectiveness of biostimulation. jlakes.org

Table 1: Examples of In Situ Bioremediation of Organic Pollutants (Data for related compounds)

ContaminantBioremediation ApproachKey FindingsReference
Phenanthrene (B1679779)Bioventing>93% removal after 7 months. mdpi.com
Heavy MetalsBioventingAverage removal efficiency of 62.12%. mdpi.com
Chlorinated SolventsAnaerobic Reductive DechlorinationSuccessful degradation of TCE and PCE in groundwater. clu-in.org
Toluene, Phenanthrene, BenzeneBioelectrochemical SystemsSuccessful removal due to microbial metabolism and electromigration. nih.gov

Phytoremediation Potential

Phytoremediation involves the use of plants to remove, contain, or degrade environmental contaminants. This low-cost, sustainable technology can be applied to large areas of contamination. For brominated compounds, several phytoremediation mechanisms are potentially relevant:

Phytoextraction: Plants absorb contaminants from the soil and accumulate them in their tissues.

Phytodegradation: Plants and associated microbes break down contaminants within plant tissues.

Rhizodegradation: The release of substances by plant roots stimulates microbial activity in the soil, enhancing the degradation of contaminants in the root zone. jlakes.org

Phytostabilization: Plants can immobilize contaminants in the soil, reducing their bioavailability and preventing their spread.

Research on the phytoremediation of 2,4,6-trinitrotoluene (B92697) (TNT) has shown that transgenic plants expressing bacterial nitroreductase genes exhibit increased tolerance and uptake of the contaminant. researchgate.netnih.gov Similar genetic engineering approaches could potentially enhance the phytoremediation of this compound. Studies on the phytoremediation of soils co-contaminated with chromium and benzo[a]pyrene (B130552) using Zea mays L. have also shown promising results in enhancing the dissipation of organic pollutants. nih.gov

Table 2: Phytoremediation Studies on Relevant Organic Pollutants

Plant SpeciesContaminant(s)Key FindingsReference
Transgenic Aspen (Populus tremula x tremuloides)2,4,6-Trinitrotoluene (TNT)Tolerated up to 1000 mg/kg TNT in soil and showed improved uptake compared to wild-type plants. researchgate.netnih.gov
Shepherd's Purse (Capsella bursa-pastoris)2,4-DichlorophenolMinced roots with high peroxidase activity effectively removed the pollutant from soil. nih.gov
Zea mays L.Chromium and Benzo[a]pyreneEnhanced dissipation of benzo[a]pyrene in co-contaminated soil. nih.gov
Solanum nigrum with Bacillus sp. PGP15CadmiumPGPB inoculation significantly increased plant growth and cadmium accumulation while reducing stress. nih.gov

Advanced Oxidation Processes (AOPs) for In Situ Treatment

Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive hydroxyl radicals (•OH) to oxidize and degrade organic contaminants. researchgate.net In situ AOPs involve injecting chemical oxidants directly into the contaminated subsurface. Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and persulfate. clu-in.org

These processes can be effective for a wide range of organic compounds that are resistant to other forms of treatment. mostwiedzy.pl The success of in situ AOPs depends on factors such as soil properties, contaminant distribution, and the ability to effectively deliver the oxidants to the target zone. For hydrophobic compounds like this compound, the efficiency of AOPs can be limited by the mass transfer of the contaminant from the soil matrix to the aqueous phase where the reaction with hydroxyl radicals occurs.

Ex Situ Remediation Technologies

Ex situ remediation technologies involve the excavation of contaminated soil or the pumping of contaminated groundwater for treatment at the surface. researchgate.net While generally more expensive than in situ methods, ex situ treatments allow for greater control over the remediation process and can often achieve higher removal efficiencies. researchgate.net

Bioreactor-Based Treatment Systems

Bioreactors are engineered systems that create a controlled environment to optimize the biological degradation of contaminants. nih.gov For soil remediation, contaminated soil is often mixed with water to create a slurry, which is then treated in a bioreactor. nih.gov This approach allows for the manipulation of parameters such as temperature, pH, nutrient levels, and oxygen content to enhance microbial activity. nih.gov

Studies on the bioremediation of 2,4,6-trinitrotoluene (TNT) in a soil slurry reactor demonstrated over 99% degradation within 25 days. nih.gov Similarly, two-phase partitioning bioreactors have been successfully used to degrade biphenyl (B1667301), a structurally related compound, by Burkholderia xenovorans LB400. nih.gov These findings suggest that bioreactor-based systems could be a viable option for treating soils contaminated with this compound, provided that suitable microorganisms can be identified and the process conditions optimized.

Table 3: Examples of Bioreactor-Based Treatment of Organic Pollutants

ContaminantBioreactor TypeKey FindingsReference
2,4,6-Trinitrotoluene (TNT)Soil Slurry Reactor>99% degradation of 1000 mg/kg TNT in 25 days. nih.gov
BiphenylTwo-Phase Partitioning BioreactorSuccessful degradation by Burkholderia xenovorans LB400. nih.gov
Mixture of 6 PharmaceuticalsLab-Scale Membrane BioreactorsSignificant degradation (30-100%) of five pollutants by a stable microbial community. nih.gov

Soil Washing and Solid-Phase Treatment

Soil washing is a physical/chemical ex situ process that uses a liquid solution to separate contaminants from the soil matrix. The process typically involves mixing the contaminated soil with a washing solution, which may contain water, surfactants, or other chemical agents to help mobilize the contaminants. The cleaned soil is then separated from the contaminated washing fluid, which requires further treatment.

This technology is most effective for sandy and gravelly soils where contaminants are primarily associated with fine particles. For hydrophobic compounds like this compound, surfactants can be added to the washing solution to enhance their solubility and removal from the soil.

Solid-phase treatment, such as biopiling, is another ex situ option. In this process, excavated soil is placed in piles and aerated to stimulate microbial activity and promote the degradation of organic contaminants. Nutrient addition and moisture control can further enhance the process.

Development of Sustainable and Cost-Effective Remediation Methods

The remediation of sites contaminated with persistent organic pollutants (POPs) like this compound presents significant challenges due to their resistance to degradation. nih.gov The development of sustainable and cost-effective methods is paramount to address this environmental concern without causing further harm. mdpi.com

Advanced Oxidation Processes (AOPs):

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of recalcitrant organic compounds. aclima.eus These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can break down complex molecules into simpler, less toxic substances. aclima.eus Techniques such as ozonation, Fenton and photo-Fenton processes, and photocatalysis fall under this category. aclima.eus While effective, the high operational costs associated with some AOPs, such as the energy requirements for UV lamps or the consumption of chemical reagents, can be a drawback. aclima.eus Research into using nanomaterials as catalysts in AOPs aims to enhance efficiency and reduce costs. nih.gov

Bioremediation:

Bioremediation utilizes microorganisms to break down contaminants. This approach is often considered more sustainable and cost-effective than traditional physical or chemical methods. nih.gov For brominated compounds, both aerobic and anaerobic microbial degradation have been investigated. Anaerobic debromination, where bromine atoms are removed from the molecule, has been observed for various BFRs. nih.gov However, the degradation of highly brominated compounds can be slow, and in some cases, may lead to the formation of less brominated but still toxic intermediates. nih.gov

Phytoremediation:

Phytoremediation involves the use of plants to remove, contain, or degrade contaminants in soil and water. This green technology is generally low-cost and aesthetically pleasing. While research on the phytoremediation of this compound is not available, studies on other BFRs suggest that some plant species can take up and accumulate these compounds. The effectiveness of phytoremediation can be influenced by factors such as plant species, contaminant concentration, and soil conditions.

A comparative look at the cost of various remediation technologies for petroleum hydrocarbons, another class of organic pollutants, reveals a wide range, highlighting the importance of site-specific assessments to determine the most cost-effective approach. nih.gov

Table 1: Overview of Potential Remediation Technologies for this compound

Remediation TechnologyPrinciplePotential AdvantagesPotential Disadvantages
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to chemically degrade the contaminant. aclima.eusRapid degradation of a wide range of organic pollutants. aclima.eusHigh operational costs, potential for byproduct formation. aclima.eus
Bioremediation Use of microorganisms to break down the contaminant into less toxic substances. nih.govCost-effective, sustainable, can be performed in-situ. nih.govSlow degradation rates for highly halogenated compounds, potential for toxic intermediate formation. nih.gov
Phytoremediation Use of plants to extract, contain, or degrade the contaminant.Low-cost, environmentally friendly, aesthetically pleasing.Slow process, limited to the root zone, potential for contaminants to enter the food chain.

Monitoring and Efficacy Assessment of Remediation Efforts

Site Characterization and Sampling:

The first step in any remediation effort is a thorough site characterization to determine the extent and concentration of the contamination. epa.gov This involves collecting samples from various environmental matrices such as soil, sediment, and water. Proper sampling techniques are crucial to obtain representative samples for analysis. numberanalytics.com

Analytical Methods:

A variety of analytical techniques can be employed to detect and quantify this compound in environmental samples. Given its chemical nature, methods commonly used for other BFRs would likely be applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of organic compounds. researchgate.net It offers high sensitivity and specificity, allowing for the accurate quantification of the target analyte even at low concentrations.

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used for the analysis of BFRs. nih.gov It is particularly useful for compounds that are not easily volatilized for GC analysis.

The choice of analytical method will depend on factors such as the sample matrix, the required detection limits, and the available instrumentation.

Efficacy Assessment:

The efficacy of remediation is assessed by monitoring the decrease in the concentration of this compound over time. Regular sampling and analysis are conducted throughout the remediation process to track the progress. numberanalytics.com In addition to monitoring the parent compound, it is also important to analyze for potential degradation products, which may themselves be toxic. nih.gov

The success of a remediation project is ultimately determined by achieving the pre-defined cleanup goals, which are often based on regulatory standards or risk assessments. epa.gov

Table 2: Key Parameters for Monitoring Remediation of this compound

Monitoring AspectKey ParametersAnalytical Techniques
Contaminant Concentration Concentration of this compound in soil, water, and sediment.Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
Degradation Products Identification and quantification of potential breakdown products.GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS)
Environmental Conditions pH, temperature, nutrient levels (for bioremediation), redox potential.Various field and laboratory methods.
Toxicity Bioassays to assess the toxicity of the contaminated media before and after remediation.Ecotoxicological tests.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.